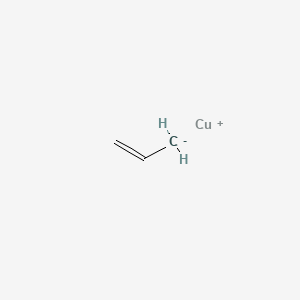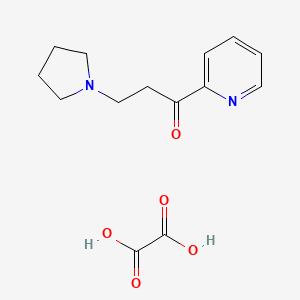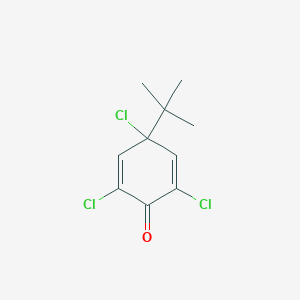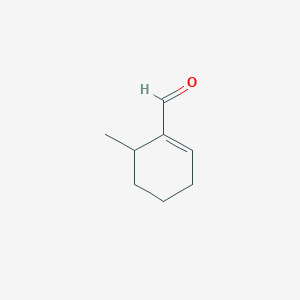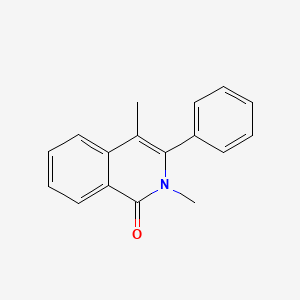![molecular formula C11H17O6P B14662414 Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate CAS No. 50392-57-9](/img/structure/B14662414.png)
Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate is an organophosphorus compound that belongs to the class of α-hydroxyphosphonates. These compounds are known for their potential biological activities, including enzyme inhibition, antibiotic, antifungal, antioxidant, anticancer, anti-HIV, and anti-inflammatory effects .
Vorbereitungsmethoden
Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate can be synthesized through the Pudovik reaction, which involves the addition of dialkyl phosphites to substituted benzaldehydes. The reaction typically requires a base catalyst and is carried out under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates with different substituents.
Wissenschaftliche Forschungsanwendungen
Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: Its enzyme inhibitory properties make it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating infections, cancer, and inflammatory diseases.
Industry: It is used in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. This inhibition can disrupt metabolic pathways and cellular processes, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate is similar to other α-hydroxyphosphonates, such as:
- Dimethyl [(hydroxy)(phenyl)methyl]phosphonate
- Dimethyl [(1-hydroxy-1-phenylethyl)phosphonate
- Dimethyl [(3-chlorophenyl)(hydroxy)methyl]phosphonate These compounds share similar structural features and biological activities but differ in their substituents, which can influence their reactivity and specificity .
Eigenschaften
CAS-Nummer |
50392-57-9 |
|---|---|
Molekularformel |
C11H17O6P |
Molekulargewicht |
276.22 g/mol |
IUPAC-Name |
(3,4-dimethoxyphenyl)-dimethoxyphosphorylmethanol |
InChI |
InChI=1S/C11H17O6P/c1-14-9-6-5-8(7-10(9)15-2)11(12)18(13,16-3)17-4/h5-7,11-12H,1-4H3 |
InChI-Schlüssel |
ADLUBHXETFDTGF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(O)P(=O)(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


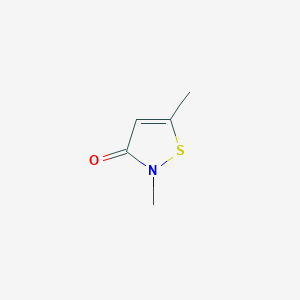

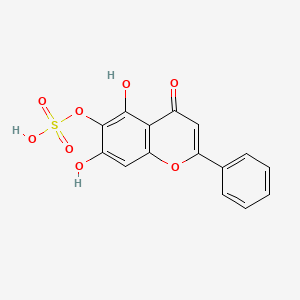
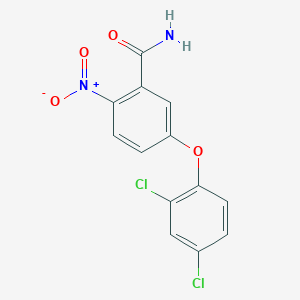
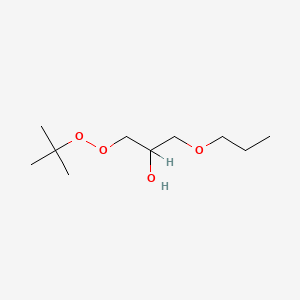
![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)

